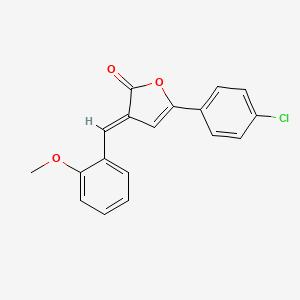

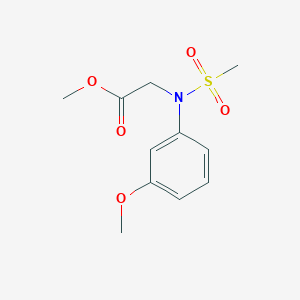

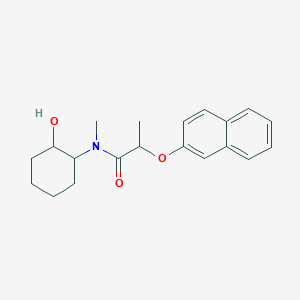

5-(4-chlorophenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Furanones can be synthesized through various chemical reactions, often involving halogenated phenyl groups and methoxybenzylidene components. Studies detail methods like the condensation of aldehydes or the reaction of furanone with amines, showcasing the versatility in synthesizing furanone derivatives (Soliman & El-Sakka, 2017).

Molecular Structure Analysis

The molecular structure of furanones is characterized by the presence of a furanone ring, often substituted with various groups that significantly influence the compound's properties. Crystallography and spectroscopy techniques, such as X-ray diffraction and NMR, are pivotal in elucidating these structures, revealing details like bond angles, dihedral angles, and substituent effects (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Furanones undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions, which enable the synthesis of a wide range of derivatives. These reactions are influenced by the substituents on the furanone ring, leading to diverse outcomes in terms of product formation (Soliman & El-Sakka, 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Furanones, including compounds structurally related to 5-(4-chlorophenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone, have been subjects of synthesis and crystal structure analysis. These studies reveal insights into the physical and chemical properties of furanones, such as molecular arrangements and potential reactivity patterns. For example, the synthesis and characterization of various furanone derivatives provide foundational knowledge for further application in chemical synthesis and material science (Wang Zhao-yang, 2012).

Photochemistry Applications

Research on the photochemistry of furanone derivatives, including studies on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, explores the photoreactive properties of these compounds. These studies have implications for synthetic organic chemistry, offering pathways for creating complex molecules through photo-induced reactions (Lukáš Plíštil et al., 2006).

Potential Medicinal Chemistry Applications

Furanones, including 5-arylidene-2(5H)-furanone derivatives, have been investigated for their cytotoxic activity against various cancer cell lines. These studies suggest the potential of furanone derivatives in the development of new therapeutic agents, highlighting the importance of structural modifications for enhancing biological activity (Seong-Cheol Bang et al., 2004).

Fluorescent Labeling of Proteins

The development of novel reagents based on furanone derivatives for the fluorescent labeling of proteins represents another intriguing application. This methodology facilitates the study of protein functions and interactions within biological systems, contributing to advancements in biochemistry and molecular biology (M. Weigele et al., 1973).

properties

IUPAC Name |

(3E)-5-(4-chlorophenyl)-3-[(2-methoxyphenyl)methylidene]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO3/c1-21-16-5-3-2-4-13(16)10-14-11-17(22-18(14)20)12-6-8-15(19)9-7-12/h2-11H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWCJIQVJCXSTR-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-5-(4-chlorophenyl)-3-(2-methoxybenzylidene)furan-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)